Cas no 261527-85-9 (2-iodo-3-nitroaniline)
2-iodo-3-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-iodo-3-nitroaniline
- 2-iodo-3-nitroaniline(WX191712)
- Benzenamine, 2-iodo-3-nitro-
- AKOS027441639
- 261527-85-9
- W19256
- SCHEMBL16079458
- SB81733
- DB-182284
- AS-57583
- CS-0439139
-
- MDL: MFCD18397929
- Inchi: 1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
- InChI Key: MNCRWCXZMAPTQW-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1[N+](=O)[O-])N
Computed Properties
- Exact Mass: 263.93957g/mol
- Monoisotopic Mass: 263.93957g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 71.8Ų
2-iodo-3-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033437-250mg |
2-Iodo-3-nitroaniline |
261527-85-9 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A013033437-500mg |
2-Iodo-3-nitroaniline |
261527-85-9 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A013033437-1g |
2-Iodo-3-nitroaniline |
261527-85-9 | 97% | 1g |
$1564.50 | 2023-09-02 | |
| Enamine | BBV-40248411-1.0g |
2-iodo-3-nitroaniline |
261527-85-9 | 95% | 1.0g |
$986.0 | 2023-01-12 | |
| Enamine | BBV-40248411-2.5g |
2-iodo-3-nitroaniline |
261527-85-9 | 95% | 2.5g |
$2043.0 | 2023-10-28 | |
| Enamine | BBV-40248411-5.0g |
2-iodo-3-nitroaniline |
261527-85-9 | 95% | 5.0g |
$2587.0 | 2023-01-12 | |
| Enamine | BBV-40248411-10.0g |
2-iodo-3-nitroaniline |
261527-85-9 | 95% | 10.0g |
$3253.0 | 2023-01-12 | |
| eNovation Chemicals LLC | D764279-100mg |
2-iodo-3-nitroaniline |
261527-85-9 | 95% | 100mg |
$505 | 2025-02-26 | |
| eNovation Chemicals LLC | D764279-250mg |
2-iodo-3-nitroaniline |
261527-85-9 | 95% | 250mg |
$665 | 2022-11-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I954198-100mg |
2-Iodo-3-nitroaniline |
261527-85-9 | 95% | 100mg |
¥1,521.00 | 2022-11-27 |
2-iodo-3-nitroaniline Suppliers
2-iodo-3-nitroaniline Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-iodo-3-nitroaniline
Introduction to 2-Iodo-3-Nitroaniline (CAS No. 261527-85-9)
2-Iodo-3-nitroaniline (CAS No. 261527-85-9) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique molecular structure, has been the subject of numerous studies due to its potential applications in various industries. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 2-iodo-3-nitroaniline.
The molecular formula of 2-iodo-3-nitroaniline is C6H4INO2, and it has a molecular weight of approximately 237.01 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its unique structure, featuring an aromatic ring substituted with an iodine atom and a nitro group, makes it an interesting candidate for a variety of chemical reactions and applications.
In terms of chemical synthesis, 2-iodo-3-nitroaniline can be prepared through several routes. One common method involves the nitration of 2-iodoaniline using a mixture of nitric acid and sulfuric acid. This reaction is typically carried out under controlled conditions to ensure high yields and purity. Another approach involves the iodination of 3-nitroaniline using iodine monochloride (ICl) or other iodinating agents. These synthetic methods have been optimized over the years to improve efficiency and reduce by-products.
The reactivity of 2-iodo-3-nitroaniline has been extensively studied due to its potential as a building block in organic synthesis. The presence of the iodine atom makes it an excellent leaving group for various substitution reactions, including Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
In the pharmaceutical industry, 2-iodo-3-nitroaniline has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of anticancer agents, antimicrobial drugs, and other therapeutic molecules. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from 2-iodo-3-nitroaniline, which exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that these derivatives could selectively target cancer cells while sparing normal cells, making them potential candidates for further drug development.
Beyond pharmaceutical applications, 2-iodo-3-nitroaniline has also found use in materials science. Its unique electronic properties make it suitable for the preparation of conductive polymers and other functional materials. For example, researchers at the University of California have developed a novel polymer based on 2-iodo-3-nitroaniline, which exhibits excellent electrical conductivity and stability under various environmental conditions. This material has potential applications in electronic devices, sensors, and energy storage systems.
The environmental impact of chemicals like 2-iodo-3-nitroaniline is an important consideration in their use and disposal. Recent studies have focused on developing greener synthetic methods to reduce the environmental footprint associated with its production. For instance, a study published in Green Chemistry described a catalytic method for synthesizing 2-iodo-3-nitroaniline using recyclable catalysts and environmentally benign solvents. This approach not only improves the sustainability of the process but also enhances its economic viability.
In conclusion, 2-Iodo-3-nitroaniline (CAS No. 261527-85-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical properties make it a valuable intermediate in organic synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new uses for this compound, highlighting its importance in modern chemistry.
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